2-{4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}quinoline-3-carbonitrile
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Description
2-{4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}quinoline-3-carbonitrile is a useful research compound. Its molecular formula is C20H21N7 and its molecular weight is 359.437. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes like acetylcholinesterase and poly (ADP-ribose) polymerase . These enzymes play crucial roles in various biological processes, including neurotransmission and DNA repair, respectively.
Mode of Action
Similar compounds have been reported to inhibit their target enzymes . Inhibition of these enzymes can lead to changes in the biochemical processes they regulate, potentially leading to therapeutic effects.
Biochemical Pathways
For instance, acetylcholinesterase inhibition can increase acetylcholine levels, affecting cholinergic neurotransmission . Similarly, inhibition of poly (ADP-ribose) polymerase can impact DNA repair processes .
Result of Action
Similar compounds have been reported to exhibit significant efficacy against human breast cancer cells
Properties
IUPAC Name |
2-[4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl]quinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7/c1-25(2)20-22-8-7-18(24-20)26-9-11-27(12-10-26)19-16(14-21)13-15-5-3-4-6-17(15)23-19/h3-8,13H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRREGLHRBWTRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4C=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.